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molecular formula C21H32O3 B8563149 3-[4-(Dodecyloxy)phenyl]prop-2-enoic acid CAS No. 71931-24-3

3-[4-(Dodecyloxy)phenyl]prop-2-enoic acid

Cat. No. B8563149
M. Wt: 332.5 g/mol
InChI Key: ROHQNWKGFWNNJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06017556

Procedure details

4-Dodecyloxycinnamic acid is prepared by generally known processes by condensation of a 4-alkoxybenzaldehyde with malonic acid or by reaction of coumaric acid with dodecyl bromide. The colourless crystals have a melting point of 158-159° C. The corresponding acid chloride is obtained therefrom virtually quantitatively by reaction with oxalyl chloride in benzene (18 hours, room temperature).
[Compound]
Name
4-alkoxybenzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O)(=O)CC(O)=O.[CH:8]1[C:13](/[CH:14]=[CH:15]/[C:16]([OH:18])=[O:17])=[CH:12][CH:11]=[C:10]([OH:19])[CH:9]=1.[CH2:20](Br)[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31]>>[CH2:31]([O:19][C:10]1[CH:11]=[CH:12][C:13]([CH:14]=[CH:15][C:16]([OH:18])=[O:17])=[CH:8][CH:9]=1)[CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH3:20]

Inputs

Step One
Name
4-alkoxybenzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1/C=C/C(=O)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)OC1=CC=C(C=CC(=O)O)C=C1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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